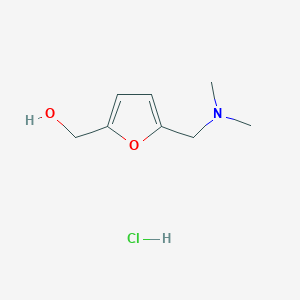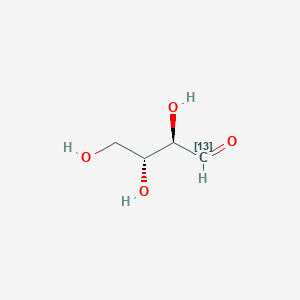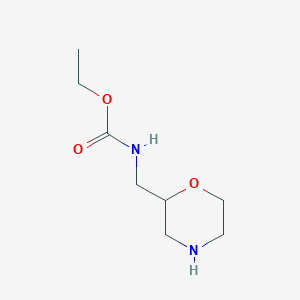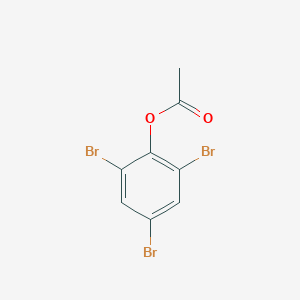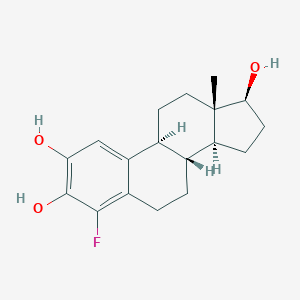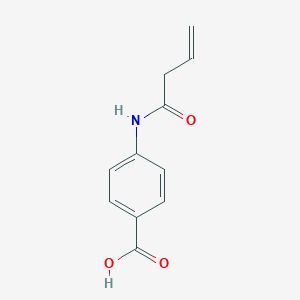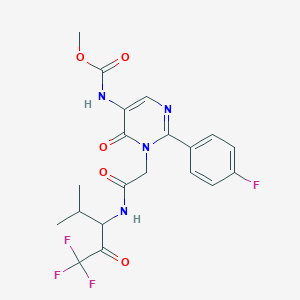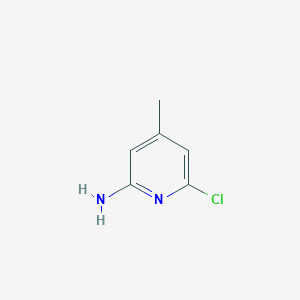
6-Chloro-4-methylpyridin-2-amine
概要
説明
6-Chloro-4-methylpyridin-2-amine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their potential pharmacological activities. For instance, derivatives such as 6-arylpyrido[2,3-d]pyrimidin-7-amines have been evaluated for their antihypertensive activity, showing promising results in lowering blood pressure in hypertensive rats . Additionally, the compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which shares a similar core structure, has been identified as an alpha-2-imidazoline receptor agonist and a potential antihypertensive agent .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For example, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different pyridine derivatives . Another synthesis route involves the condensation of 4-chloro-3-methyl-2-chloromethylpyridine with 2-nitroiminoimidazolidine, leading to a high yield of the desired product . These methods demonstrate the versatility of pyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied. For instance, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer have been determined, revealing conformational differences and substantial hydrogen-bonding interactions within their crystal structures . Such detailed structural analyses are crucial for understanding the properties and potential interactions of these compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions depending on the substituents and reaction conditions. For example, 4-methyl(chloro)sulfonyl-2,3,5,6-tetrabromopyridines react with small nucleophiles to replace the MeSO2 group, while bulky nucleophiles replace the Br atom in the 2 position . Additionally, reactions of 2,6-dibromopyridine with potassium amide in liquid ammonia result in the formation of 4-amino-2-methylpyrimidine, showcasing a ring transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Quantum mechanical calculations, including density functional theory (DFT), have been used to investigate the electronic properties, stability, and reactivity of these compounds . Experimental techniques such as FT-IR, FT-Raman, and NMR spectroscopy complement these theoretical studies, providing coherence between theoretical and experimental values . These analyses are essential for the development of pharmaceuticals and for understanding the behavior of these compounds under various conditions.
科学的研究の応用
Ring Transformations in Heterocyclic Chemistry
6-Chloro-4-methylpyridin-2-amine is involved in reactions that lead to ring transformations, indicating its utility in synthetic organic chemistry. For instance, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia have been investigated, revealing amination reactions that lead to the formation of 2-amino compounds and unusual reactions involving ring transformation. These transformations are significant for creating novel heterocyclic compounds, which are crucial in drug development and materials science (Hertog et al., 2010).
Amination Reactions
The compound also finds applications in amination reactions, serving as a precursor for the synthesis of amine-containing molecules. For example, the palladium-catalyzed amination reaction of commercially available 4'-chloro-2,2':6',2"-terpyridine opens easy access to aminated mono- and ditopic terpyridine ligands. These compounds have further been used to prepare new amine-containing ruthenium(II) polypyridyl complexes, highlighting its role in constructing complex molecular architectures with potential applications in catalysis and materials science (Johansson, 2006).
Synthesis of Pharmaceutical and Chemical Intermediates
6-Chloro-4-methylpyridin-2-amine is an important intermediate in the synthesis of various pharmaceutical and chemical products. For instance, the synthesis of 2-amino-6-bromopyridine and its derivatives highlights its significance in pharmaceutical research, where these derivatives serve as key intermediates in the development of drugs and bioactive molecules (Xu Liang, 2010).
Structural Studies
Moreover, the structural and molecular study of compounds derived from 6-Chloro-4-methylpyridin-2-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, offers insights into the molecular conformation, hydrogen bonding, and crystal packing, which are vital for understanding the physicochemical properties of these compounds. Such studies are essential in the design and development of new materials with specific optical, electronic, or mechanical properties (Odell et al., 2007).
Safety And Hazards
将来の方向性
The compound is a key intermediate for lumacaftor, a drug used in the treatment of cystic fibrosis . The improved synthesis of this compound, which avoids the use of peroxide, represents a safer and more efficient method for its production . This could have implications for the production of lumacaftor and potentially other pharmaceuticals.
特性
IUPAC Name |
6-chloro-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCZHMVYZDGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600250 | |
| Record name | 6-Chloro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylpyridin-2-amine | |
CAS RN |
51564-92-2 | |
| Record name | 6-Chloro-4-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51564-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinamine, 6-chloro-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


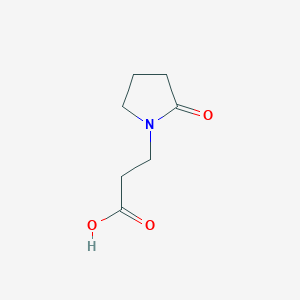

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
